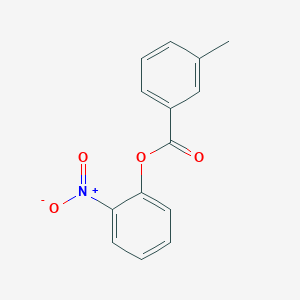

2-Nitrophenyl 3-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2-nitrophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-5-4-6-11(9-10)14(16)19-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 |

InChI Key |

FCSPFCCVCHCVJE-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies on 2 Nitrophenyl 3 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Nitrophenyl 3-methylbenzoate (B1238549) at the molecular level.

Electronic Structure Analysis

The electronic structure of a molecule is key to its chemical behavior. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity. wikipedia.org

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

For esters like 2-Nitrophenyl 3-methylbenzoate, the presence of electron-withdrawing groups, such as the nitro group, can significantly influence the electronic properties. The nitro group's electron-withdrawing nature tends to lower the energy of the LUMO, which can enhance the electrophilicity of the aromatic ring. Conversely, electron-donating groups like the methyl group can raise the HOMO energy level.

Charge transfer within the molecule is also a critical aspect of its electronic structure. This phenomenon can be analyzed to understand how electron density is distributed and redistributed upon excitation or during a chemical reaction.

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

No specific data for this compound was found in the search results. The table is provided as a template for the type of data generated in such an analysis.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netiucr.org

In a molecule like this compound, the oxygen atoms of the nitro and ester groups would be expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.netsemanticscholar.org

Vibrational Wavenumber and Spectroscopic Property Prediction

Theoretical calculations, often using Density Functional Theory (DFT) methods, can predict the vibrational frequencies of a molecule. nih.govmdpi.com These predicted frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov

For this compound, key vibrational modes would include the stretching vibrations of the C=O bond in the ester group, the asymmetric and symmetric stretching of the NO2 group, and various stretching and bending vibrations of the aromatic rings and the methyl group. nih.govresearchgate.net For instance, the C=O stretching vibration is typically a strong band in the IR spectrum. mdpi.com The presence of substituents on the phenyl rings can cause shifts in the vibrational frequencies. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. faccts.de It examines interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, charge delocalization, and intramolecular interactions that contribute to the molecule's stability. researchgate.net

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the structures of transient species like transition states.

Transition State Structure Elucidation

For reactions involving esters like this compound, such as hydrolysis or aminolysis, computational methods can be employed to elucidate the structure of the transition state. mdpi.comnih.gov The transition state is a high-energy, transient configuration along the reaction coordinate that connects the reactants to the products. nih.gov

Modeling the transition state involves finding a stationary point on the potential energy surface that has one imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov By analyzing the geometry of the transition state, such as bond lengths and angles, chemists can gain insights into the mechanism of the reaction. For example, in the hydrolysis of an ester, the transition state often resembles a tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon. nih.gov The electronic properties of substituents on the aromatic rings can influence the stability of this transition state and, consequently, the rate of the reaction. semanticscholar.org

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in understanding the kinetics of chemical reactions involving this compound, such as its hydrolysis. Computational chemistry provides powerful tools to model these reactions and calculate their energy barriers. The hydrolysis of carboxylic acid esters can proceed through several mechanisms, including base-catalyzed, acid-catalyzed, and neutral pathways, each with a distinct transition state and activation energy. epa.gov

In a typical base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which is often the rate-determining step of the reaction. epa.gov The activation energy for this step is influenced by the electronic properties of the substituents on both the phenyl rings.

The 2-Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the phenoxy leaving group stabilizes the forming negative charge on the oxygen atom in the transition state and the final phenoxide product. This stabilization lowers the energy of the transition state, thereby decreasing the activation energy and accelerating the reaction rate compared to an unsubstituted phenyl benzoate (B1203000).

The 3-Methyl Group: The methyl group (-CH₃) on the benzoate ring is a weak electron-donating group. It slightly increases the electron density at the carbonyl carbon, which can marginally increase the activation energy for nucleophilic attack.

Theoretical calculations, often using Density Functional Theory (DFT), can model the potential energy surface of the hydrolysis reaction. By identifying the transition state structure, the activation energy can be calculated as the energy difference between the reactants and the transition state. Studies on similar esters, like methyl benzoate, show that general base catalysis can result in considerable energy savings, lowering the activation barrier compared to uncatalyzed pathways. acs.org For substituted nitrophenyl esters, a linear free-energy relationship, as described by the Hammett equation, often correlates the reaction rate (and thus the activation energy) with the electronic nature of the substituents. semanticscholar.orgwikipedia.org

Table 1: Expected Electronic Effects on Hydrolysis Activation Energy

| Substituent | Position | Electronic Effect | Expected Impact on Activation Energy (Ea) | Expected Impact on Reaction Rate |

|---|---|---|---|---|

| Nitro (-NO₂) | 2-position (on phenoxy group) | Strong Electron-Withdrawing | Decrease | Increase |

| Methyl (-CH₃) | 3-position (on benzoate group) | Weak Electron-Donating | Slight Increase | Slight Decrease |

Solvent Effects in Reaction Pathways

The solvent environment plays a crucial role in the reaction pathways of this compound, profoundly influencing reaction rates and sometimes even the mechanism itself. researchgate.net The effects are primarily due to the differential solvation of the reactants, transition states, and products.

For the hydrolysis of an ester, the transition state is typically more polar and carries a greater charge density than the reactants. researchgate.net In the base-catalyzed hydrolysis of this compound, the transition state involves the negatively charged hydroxide ion attacking the ester, leading to a tetrahedral intermediate with a localized negative charge on the carbonyl oxygen.

Polar Protic Solvents (e.g., water, ethanol): These solvents are generally effective at solvating both the nucleophile (e.g., OH⁻) and the charged transition state through hydrogen bonding. This stabilization of the transition state is more significant than the stabilization of the reactants, leading to a lower activation energy and a faster reaction rate.

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can solvate cations well but are less effective at solvating anions like the hydroxide ion. However, they can still stabilize the polar transition state. The effect on the rate can be complex; while the transition state is stabilized, the reactant nucleophile might be less solvated and therefore more reactive. rsc.org In some cases, high solvent polarity can promote undesired side reactions. rsc.org

Nonpolar Solvents (e.g., cyclohexane, hexane): In these solvents, charged species and polar transition states are poorly solvated. This leads to a significant increase in the activation energy and a drastic reduction in the rate of polar reactions like hydrolysis.

Computational models, such as those using a solvent continuum model, can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov These calculations can predict how properties like dipole moment and excitation energies of the molecule change with solvent polarity, providing insight into the reaction mechanism. researchgate.net

Catalysis Modeling (e.g., General Base Catalysis)

Computational modeling is instrumental in elucidating the mechanisms of catalysis for reactions involving this compound. General base catalysis is a common pathway for the hydrolysis of esters, particularly in neutral or near-neutral conditions where the concentration of hydroxide ions is low. epa.gov

In a general base-catalyzed mechanism, a base (B:) other than the hydroxide ion facilitates the reaction. The base activates a water molecule by partially abstracting a proton in the transition state, increasing the water's nucleophilicity as it attacks the ester's carbonyl carbon. iastate.edu

The transition state for this mechanism can be represented as: [B···H···OH···C(OAr)(R)···O⁻]

For this compound, a weak base in the reaction medium could catalyze hydrolysis via this mechanism. Modeling studies would involve:

Reactant Complex Formation: Building a model of the ester, a water molecule, and the base catalyst interacting in the solvent.

Transition State Search: Locating the transition state structure for the concerted proton transfer and nucleophilic attack.

Energy Calculation: Determining the activation energy for the catalyzed pathway and comparing it to the uncatalyzed and specific base-catalyzed (hydroxide attack) pathways.

These models confirm that general base catalysis provides a lower energy pathway for ester hydrolysis under specific pH conditions, often showing a pH-independent reaction rate over a certain range.

Enzyme-Substrate Interactions and Binding Affinity Analysis

Enzymes, such as esterases and proteases, can catalyze the hydrolysis of this compound with high efficiency and specificity. Computational methods like molecular docking and molecular dynamics (MD) simulations are used to study these interactions. semanticscholar.org

The typical mechanism for enzymatic ester hydrolysis involves a catalytic triad (B1167595) in the enzyme's active site, commonly composed of serine, histidine, and aspartate residues. semanticscholar.orgnih.gov The process involves the serine's hydroxyl group, activated by the histidine-aspartate relay system, acting as a potent nucleophile. semanticscholar.org

Molecular Docking: This technique predicts the preferred binding orientation of the substrate (this compound) within the enzyme's active site. The 3-methylbenzoyl portion would likely occupy a hydrophobic pocket, while the ester linkage is positioned near the catalytic serine residue. The 2-nitrophenyl group would be oriented towards the solvent or another sub-pocket.

Binding Affinity: Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity (ΔG_binding). A more negative value indicates a more stable enzyme-substrate complex. Studies on related nitrophenyl esters have shown that binding affinities for various substrates with an enzyme can be very similar, suggesting that the rate of hydrolysis is not solely determined by binding energy but also by electronic effects within the active site. semanticscholar.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the enzyme-substrate complex over time. This can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that are crucial for catalysis. For example, MD can show how the active site residues stabilize the tetrahedral intermediate formed during the reaction. rsc.org

The electronic properties of the substrate are critical. The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and stabilizes the leaving phenoxide group, which generally enhances the rate of enzymatic hydrolysis, similar to its effect in chemical hydrolysis. semanticscholar.org

Table 2: Hypothetical Interaction Analysis in an Esterase Active Site

| Substrate Moiety | Potential Interacting Enzyme Residue(s) | Type of Interaction | Role in Catalysis |

|---|---|---|---|

| Carbonyl Oxygen | Backbone amides (Oxyanion Hole) | Hydrogen Bonding | Stabilizes the negative charge on the tetrahedral intermediate |

| Carbonyl Carbon | Serine (Catalytic Triad) | Covalent Bond (transient) | Site of nucleophilic attack |

| 3-Methylbenzoyl Group | Hydrophobic residues (e.g., Leu, Ile, Val) | Hydrophobic Interactions | Substrate binding and orientation (specificity) |

| 2-Nitrophenyl Group | Polar or charged residues | Electrostatic/Polar | Positioning of the leaving group |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its reactivity and interactions. Computational chemistry provides methods to determine the most stable molecular geometry and explore different conformations. kallipos.gr

Molecular Geometry Optimization: This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. It is typically performed using quantum mechanical methods like DFT or ab initio calculations. kallipos.grresearchgate.net For this compound, key geometric parameters include:

Bond Lengths and Angles: These are expected to be within the normal ranges for esters and substituted aromatic rings.

Dihedral Angles: These angles define the molecule's conformation. The most important are the torsions around the C(aryl)-C(carbonyl) and O-C(carbonyl) bonds. Crystal structure analyses of similar molecules, such as 4-formyl-2-nitrophenyl 3-nitro-2-methyl benzoate, show that the ester group is often twisted out of the plane of the adjacent aromatic rings. nih.gov For this related compound, the ester group plane is twisted by 46.61° and 49.93° relative to the two aryl rings. nih.gov A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

Conformational Analysis: Molecules can exist in multiple conformations (conformers) by rotation around single bonds. A conformational analysis aims to identify the different low-energy conformers and the energy barriers between them. For this compound, rotation is possible around the ester linkages. While the barrier to rotation around the C-O bonds is significant, different orientations of the nitro and methyl groups relative to the ester plane can lead to distinct conformers. High-pressure studies on other molecular crystals have shown that external stimuli can trigger conformational changes, leading to different crystal packing and properties. acs.org

Computational scans of the potential energy surface, where dihedral angles are systematically varied and the energy is calculated at each step, can map out the conformational landscape and identify the global minimum energy structure.

Table 3: Selected Geometric Parameters from an Analogous Crystal Structure (4-Formyl-2-nitrophenyl 3-nitro-2-methyl benzoate)

| Parameter | Description | Observed Value in Analog nih.gov |

|---|---|---|

| Dihedral Angle (Benzene-Benzene) | Angle between the two phenyl rings | 4.96° |

| Dihedral Angle (Ester-Ring 1) | Twist between the ester plane and the formyl nitro aryl ring | 46.61° |

| Dihedral Angle (Ester-Ring 2) | Twist between the ester plane and the benzoate ring | 49.93° |

| Nitro Group Twist | Dihedral angle between a nitro group and its adjacent benzene (B151609) ring | 37.62° and 39.67° |

Note: This data is for a structurally related but more complex molecule and serves as an estimate for the likely geometry of this compound.

Chemical Transformations and Derivative Chemistry of 2 Nitrophenyl 3 Methylbenzoate

Reduction Reactions of the Nitro Group to Amino

The conversion of the nitro group in nitrophenyl compounds to an amino group is a fundamental transformation in organic synthesis. This reduction can be achieved using various reagents and conditions, each with its own advantages and substrate compatibility.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. For instance, catalytic hydrogenation with hydrogen gas over palladium on carbon (Pd/C) is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another option is the use of Raney nickel, which is particularly useful when the substrate contains halides that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.com

Metals such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid offer a milder alternative for reducing nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl2) also provides a mild reduction method that is tolerant of other reducible functional groups. commonorganicchemistry.com For substrates that are sensitive to hydrogenation or acidic conditions, sodium sulfide (B99878) (Na2S) can be employed. commonorganicchemistry.com This reagent can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com It is important to note that while lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds, it typically yields azo compounds with aromatic nitro compounds. commonorganicchemistry.com

In a related context, the reduction of nitro groups in p-nitrophenyl-3-nitrobenzoate to the corresponding free amine has been reported, with mass spectrometry confirming the desired product. anselm.edu

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | Acidic media | Mild reduction conditions. commonorganicchemistry.com |

| Zn/Acid | Acidic media | Mild reduction conditions. commonorganicchemistry.com |

| SnCl₂ | - | Mild reduction, tolerates other reducible groups. commonorganicchemistry.com |

| Na₂S | - | Useful for substrates sensitive to hydrogenation or acid; can be selective. commonorganicchemistry.com |

Modification of the Ester Linkage through Nucleophilic Substitution Reactions

The ester linkage in nitrophenyl benzoates is susceptible to nucleophilic attack, leading to the cleavage of the ester and the formation of new derivatives. The reactivity of the ester is enhanced by the electron-withdrawing nature of the nitrophenyl group.

Hydroxamate ions are particularly effective nucleophiles for the cleavage of p-nitrophenyl benzoate (B1203000), demonstrating reactivity that is higher than what would be predicted based on their basicity alone. rasayanjournal.co.in This enhanced reactivity is attributed to the "α-effect," where the presence of an unshared pair of electrons on the atom adjacent to the nucleophilic center increases its reactivity. rasayanjournal.co.in The reaction between p-nitrophenyl benzoate and salicylic (B10762653) hydroxamate is a bimolecular nucleophilic substitution, with the rate being proportional to the concentration of the hydroxamate ion. rasayanjournal.co.in The release of the 4-nitrophenoxide ion, which is colored, allows for easy spectrophotometric monitoring of the reaction progress. rasayanjournal.co.insemanticscholar.org

The hydrolysis of para-substituted nitrophenyl benzoate esters, another example of nucleophilic substitution at the ester linkage, can be catalyzed by enzymes such as trypsin, lipase (B570770), and nattokinase. semanticscholar.orgemerginginvestigators.org The rate of this biocatalytic hydrolysis is influenced by the electronic effects of substituents on the benzoate ring. semanticscholar.orgemerginginvestigators.org

Derivatization of the Methylbenzoate Moiety

While direct derivatization of the methylbenzoate moiety of 2-Nitrophenyl 3-methylbenzoate (B1238549) is not extensively documented in the provided context, the synthesis of related compounds provides insight into potential reactions. For example, methyl 2-methyl-3-nitrobenzoate, a structurally similar compound, is used as a starting material for the synthesis of various derivatives. It can be used to synthesize methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. Furthermore, it reacts with aromatic aldehydes to produce substituted nitrostyrene (B7858105) benzoic acids.

The synthesis of 2-nitro-3-methylbenzoic acid from m-methylbenzoic acid through nitration has also been described. google.com This acid could then potentially be converted to a variety of ester derivatives.

Preparation of Substituted Nitrophenyl Benzoate Derivatives

The synthesis of substituted nitrophenyl benzoate derivatives can be accomplished through several synthetic routes. One common method involves the esterification of a substituted benzoic acid with a nitrophenol, or vice versa.

For instance, 2-nitrophenyl-3-nitrobenzoate and 4-nitrophenyl-3-nitrobenzoate have been synthesized via dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification of m-nitrobenzoic acid with either ortho- or para-nitrophenol. anselm.edu Similarly, various para-substituted 4-nitrophenyl benzoate esters have been synthesized from the corresponding 4-substituted benzoyl chlorides and 4-nitrophenol (B140041). semanticscholar.org Another approach involves the reaction of a carboxylic acid with p-nitrophenylchloroformate in the presence of triethylamine. rsc.org

The synthesis of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate was achieved by first converting 3-nitro-2-methylbenzoic acid to its acid chloride using thionyl chloride, followed by reaction with 4-hydroxy-3-nitrobenzaldehyde (B41313). nih.gov This highlights a two-step process for creating more complex substituted nitrophenyl benzoates.

Table 2: Examples of Synthesized Substituted Nitrophenyl Benzoate Derivatives

| Compound | Reactants | Method |

| 2-Nitrophenyl-3-nitrobenzoate | m-Nitrobenzoic acid, o-Nitrophenol | DCC coupling anselm.edu |

| 4-Nitrophenyl-3-nitrobenzoate | m-Nitrobenzoic acid, p-Nitrophenol | DCC coupling anselm.edu |

| para-Substituted 4-nitrophenyl benzoates | 4-Substituted benzoyl chlorides, 4-Nitrophenol | - semanticscholar.org |

| 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate | 3-Nitro-2-methylbenzoyl chloride, 4-Hydroxy-3-nitrobenzaldehyde | - nih.gov |

| 4-nitrophenyl-3-phenylpropanoate | 3-Phenylpropanoic acid, p-Nitrophenylchloroformate | Triethylamine catalysis rsc.org |

Applications in Advanced Organic Synthesis and Catalysis Research

Role as a Reagent in Organic Synthesis

While direct, large-scale synthetic applications of 2-Nitrophenyl 3-methylbenzoate (B1238549) are not extensively documented, its structural motifs are common in organic synthesis. Aromatic nitro compounds and benzoate (B1203000) esters are fundamental building blocks for a wide array of more complex molecules. The positional isomer, 4-nitrophenyl 3-methylbenzoate, is noted for its use as a reagent in organic synthesis. The reactivity of 2-Nitrophenyl 3-methylbenzoate is primarily dictated by its two main functional components: the nitro group and the ester linkage.

The nitro group can be readily reduced to form an amino group, which is a key functional group transformation for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The ester bond can undergo nucleophilic acyl substitution, allowing the 3-methylbenzoyl group to be transferred to other molecules, or it can be hydrolyzed to yield 2-nitrophenol (B165410) and 3-methylbenzoic acid. These reactions enable the use of the compound or its analogs as acylating agents under specific conditions.

Utilization as a Precursor for Chemical Intermediates

A significant application of compounds like this compound is their role as precursors for valuable chemical intermediates. The synthesis of the compound itself starts from precursors like m-methylbenzoic acid, which is nitrated to form 2-nitro-3-methylbenzoic acid. google.comgoogle.com This acid can then be esterified.

Once synthesized, derivatives of this compound serve as crucial intermediates. For instance, a closely related compound, methyl 2-nitro-3-methylbenzoate, is a key starting material in a patented synthesis route for 2-chlorosulfonyl-3-methyl benzoate. google.com This sulfonyl chloride is a vital intermediate for producing triflusulfuron-methyl, a potent herbicide. google.com The process involves reacting the nitro-benzoate intermediate to introduce the chlorosulfonyl group, highlighting how this class of molecules is integral to multi-step syntheses of complex commercial products. google.com Similarly, 4-nitrophenyl 3-methylbenzoate is described as a precursor for preparing other compounds, including pharmaceuticals and agrochemicals.

Table 1: Synthetic Utility of this compound and Related Compounds

| Compound Class | Precursor(s) | Key Transformation(s) | Product/Intermediate Class | Reference(s) |

| Nitro-methyl-benzoates | 2-Nitro-3-methylbenzoic acid | Esterification | Aromatic esters | google.com |

| Methyl 2-nitro-3-methylbenzoate | 2-nitro-3-methyl benzoate, benzyl (B1604629) isothiourea hydrochloride | Thioetherification, Oxidation | Sulfonyl chlorides (e.g., 2-chlorosulfonyl-3-methyl benzoate) | google.com |

| Nitrophenyl benzoates | 4-hydroxy-3-nitrobenzaldehyde (B41313), benzoyl chloride | Esterification | Formyl nitro aryl benzoates | iucr.org |

| 4-Nitrophenyl 3-methylbenzoate | m-Toluic acid, 4-nitrophenol (B140041) | Hydrolysis, Reduction | Pharmaceuticals, Agrochemicals |

Substrate in Enzyme-Catalyzed Biotransformations

In the field of biocatalysis, esters containing a nitrophenyl group are widely used as model substrates to study the activity and characteristics of hydrolytic enzymes like esterases and lipases. semanticscholar.org The enzymatic hydrolysis of these esters, such as this compound, typically cleaves the ester bond to release a nitrophenol and a carboxylic acid. The release of the nitrophenolate ion can be easily monitored spectrophotometrically, making these compounds excellent chromogenic substrates for enzyme assays. semanticscholar.org

Studies on a variety of hydrolases have demonstrated a preference for substrates with ester linkages, as these are generally more susceptible to nucleophilic attack by the enzyme's catalytic residues than other bonds like amides. biorxiv.orgresearchgate.net Researchers have screened libraries of enzymes from environmental samples against substrates like methylbenzoate and 4-nitrophenyl esters to discover new biocatalysts and assess their substrate specificity. biorxiv.orgresearchgate.net

The study of how enzymes catalyze the hydrolysis of substrates like this compound provides fundamental insights into their reaction mechanisms. semanticscholar.org Kinetic isotope effects (KIEs) are a powerful tool used to probe the transition states of enzymatic reactions. mdpi.com By using substrates specifically labeled with heavy isotopes (e.g., ¹⁸O) at the ester linkage, scientists can measure the KIE for bond cleavage. mdpi.comnih.gov This data helps to determine whether the transition state is loose or tight and reveals details about bond formation and breaking in the rate-limiting step of the reaction. nih.gov

Furthermore, Hammett linear free-energy relationships (LFER) have been employed to study the hydrolysis of series of para-substituted nitrophenyl benzoate esters. semanticscholar.orgresearchgate.net This method relates reaction rates to the electron-donating or electron-withdrawing properties of substituents on the aromatic ring. semanticscholar.org Such studies have helped to confirm that for many serine hydrolases, the rate-determining step is the nucleophilic attack by a serine residue in the enzyme's active site on the ester's carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org

The interaction between a substrate and an enzyme's active site dictates the catalyst's efficiency and specificity. Substrates like this compound are used to probe the structural and chemical characteristics of these active sites. For example, the hydrolytic mechanism of many esterases involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) within the active site. semanticscholar.org The histidine and aspartate residues orient and activate the serine, enhancing its nucleophilicity for attack on the substrate. semanticscholar.org

By studying the hydrolysis rates of a range of structurally diverse substrates, researchers can map the steric and electronic requirements of an enzyme's active site. biorxiv.orgresearchgate.net Studies on related substrates have also been used to investigate the role of specific active site components, such as the metal ions in alkaline phosphatase, in catalysis. nih.gov Comparing the activity of wild-type enzymes to engineered mutants with altered active site residues can reveal the function of individual amino acids, such as those forming the oxyanion hole which stabilizes the tetrahedral intermediate. researchgate.net

Elucidation of Enzymatic Mechanisms

Catalysis Development and Optimization

The insights gained from studying the enzymatic transformation of substrates like this compound are crucial for the development and optimization of new biocatalytic processes. semanticscholar.org A major goal in modern biocatalysis is to create robust enzymes that function efficiently under industrial conditions, which may include high temperatures, non-physiological pH, or the presence of organic solvents. acs.org

Enzyme engineering techniques, such as directed evolution and rational design, are used to tailor enzyme properties. acs.org For example, enzymes have been engineered for enhanced stability and activity, which can lead to a significant decrease in the amount of biocatalyst needed for a process. acs.org Another key strategy for process optimization is enzyme immobilization. nih.gov Encapsulating enzymes in materials like calcium-alginate hydrogels can protect them from harsh conditions, increase their operational stability, and allow for easy separation from the reaction mixture and reuse over multiple cycles. nih.govjabonline.in The development of these advanced catalytic systems is essential for creating more sustainable and efficient methods for chemical synthesis. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, including 2-Nitrophenyl 3-methylbenzoate (B1238549). By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer precise insights into the chemical environment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Nitrophenyl 3-methylbenzoate displays distinct signals corresponding to the different types of protons present. The aromatic protons of the 2-nitrophenyl and 3-methylbenzoyl groups resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and ester groups. The methyl group protons on the 3-methylbenzoyl ring appear as a characteristic singlet in the upfield region, usually around 2.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around 165 ppm. The aromatic carbons resonate in the range of approximately 120 to 150 ppm. The carbon of the methyl group appears at a much higher field, typically around 21 ppm.

Detailed chemical shift data from NMR analyses are presented below:

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl C | - | ~165 |

| Aromatic C/H | 7.0 - 8.5 (m) | 120 - 150 |

| Methyl C/H | ~2.4 (s) | ~21 |

Note: (s) denotes a singlet, and (m) denotes a multiplet. Actual chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. spectroscopyonline.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong band appears in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. nih.gov The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching vibrations of the ester group appear in the 1200-1300 cm⁻¹ range. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While the C=O stretch is also observable in the Raman spectrum, the symmetric stretching vibration of the nitro group often gives a strong Raman band. Aromatic ring vibrations also produce characteristic signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720-1740 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C-H | Stretching | >3000 |

| Ester (C-O) | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the nitro and carbonyl groups. semanticscholar.orgtorvergata.itacs.org The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum. The analysis of the absorption maxima can be useful in confirming the presence of the conjugated aromatic system.

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation patterns can also provide structural information. Common fragmentation pathways may include the cleavage of the ester bond, leading to fragment ions corresponding to the 2-nitrophenoxy radical and the 3-methylbenzoyl cation, or vice versa.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. nih.govnih.gov This is a crucial step in confirming the molecular formula of this compound and distinguishing it from other isomers or compounds with the same nominal mass. nih.govacs.org

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular structure.

X-ray diffraction studies on related nitrophenyl benzoate (B1203000) structures reveal important conformational features. evitachem.com The dihedral angle between the two aromatic rings is a key parameter. nih.gov In a related compound, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the two benzene (B151609) rings have a dihedral angle of 4.96 (3)°. nih.gov The ester group itself tends to be planar. nih.gov The nitro group is often twisted out of the plane of the benzene ring to which it is attached. nih.goviucr.org In the case of 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the nitro groups form dihedral angles of 37.62 (5)° and 39.67 (5)° with their adjacent benzene rings. nih.gov

Dihedral Angle Analysis

The three-dimensional conformation of this compound is significantly defined by the rotational freedom around the ester linkage, which dictates the relative orientation of the 2-nitrophenyl and 3-methylbenzoyl moieties. A detailed dihedral angle analysis, informed by crystallographic studies of structurally analogous compounds, provides crucial insights into the molecule's spatial arrangement and steric properties.

While specific X-ray diffraction data for this compound is not available in the examined literature, extensive research on related nitroaryl benzoates allows for a comprehensive conformational assessment. The key dihedral angles that define the molecular structure are:

The angle between the planes of the two aromatic rings.

The angles describing the twist of the central ester group relative to each of the aromatic rings.

The angle of the nitro group relative to its attached phenyl ring.

Analysis of various substituted nitrophenyl benzoate derivatives reveals that the dihedral angle between the two aromatic rings is highly sensitive to the nature and position of substituents. For instance, in 4-formyl-2-nitrophenyl benzoate, the two rings are twisted by 46.37 (8)°. iucr.org This significant twist is a common feature in many related esters, driven by the need to minimize steric repulsion between the rings and their substituents. However, the introduction of additional groups can dramatically alter this angle. In 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, the dihedral angle between the benzene rings is drastically reduced to just 4.96 (3)°, indicating a nearly co-planar arrangement that may be stabilized by intramolecular interactions. nih.gov In contrast, the crystal structure of 4-nitrophenyl 2-methylbenzoate (B1238997) shows two independent molecules in the asymmetric unit with markedly different dihedral angles of 36.99 (5)° and 55.04 (5)°, highlighting the conformational flexibility of these systems. researchgate.netnih.gov For 4-nitrophenyl 4-hydroxy-3-methylbenzoate, the crystal structure also contains two independent molecules with large dihedral angles between the benzene rings of 89.27 (16)° and 77.14 (12)°. nih.goviucr.org

The orientation of the central ester group (–COO–) relative to the aromatic systems is also a critical conformational parameter. In 4-formyl-2-nitrophenyl benzoate, the ester group is nearly planar and is twisted away from the 4-formyl-2-nitrophenyl ring by 54.06 (9)° and from the benzoate ring by a much smaller angle of 7.99 (19)°. iucr.org A similar trend is observed in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate, where the ester plane is twisted from the formyl nitro aryl and benzoate rings by 46.61 (5)° and 49.93 (5)°, respectively. nih.gov This twisting of the ester bridge is a common strategy to alleviate steric strain.

The nitro group itself is subject to rotation relative to the phenyl ring to which it is attached. In 4-formyl-2-nitrophenyl benzoate, the nitro group is twisted out of the plane of its adjacent benzene ring by 39.66 (12)°. iucr.org In the case of 4-nitrophenyl 2-methylbenzoate, the nitro groups are almost coplanar with their respective phenyl rings, with O–N–C–C torsion angles of -1.9 (3)° and 1.0 (3)° in the two independent molecules. researchgate.netnih.gov This near-planarity suggests a strong resonance interaction between the nitro group and the aromatic system, which is only disrupted when significant steric hindrance is present.

These findings from related structures suggest that in this compound, a significant dihedral angle between the two aromatic rings is expected, driven by steric hindrance involving the ortho-nitro group. The central ester group will likely be twisted out of the plane of both rings, and the degree of this twist will be a balance between steric repulsion and electronic conjugation effects.

Interactive Data Table: Dihedral Angles in Structurally Related Nitroaryl Benzoates

The following table summarizes key dihedral angles determined from single-crystal X-ray diffraction studies of compounds structurally related to this compound.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes

The synthesis of 2-Nitrophenyl 3-methylbenzoate (B1238549) and its analogs is a cornerstone for accessing a variety of valuable chemical entities. While traditional methods like the acylation of a phenol (B47542) with a benzoyl chloride are established, future research will likely focus on developing more innovative and efficient synthetic pathways. semanticscholar.org

One promising avenue is the exploration of one-pot synthesis methodologies. These approaches, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced waste, time, and cost. wjpmr.com For instance, the development of a one-pot process starting from readily available precursors like m-methylbenzoic acid and 2-nitrophenol (B165410) could streamline the production of the target compound. google.com

Furthermore, investigating alternative starting materials and reaction sequences is crucial. For example, methods starting from the nitration of toluene (B28343) derivatives followed by functional group transformations are being explored. Research into the direct condensation of benzoic acids with phenols using novel catalysts also presents a promising direction for synthesizing a range of benzoate (B1203000) esters. mdpi.com The development of synthetic routes for related nitro-containing compounds, such as those involving hydrazine (B178648) hydrate (B1144303) or the Sonogashira coupling, could also inspire new approaches for 2-Nitrophenyl 3-methylbenzoate. researchgate.netrjptonline.org

A comparative analysis of potential synthetic starting materials is presented below:

| Starting Material 1 | Starting Material 2 | Potential Advantages | Potential Challenges |

| 2-Nitrophenol | 3-Methylbenzoyl chloride | High yielding, well-established | Use of acyl chloride, potential for side reactions |

| m-Toluic acid | 2-Nitrophenol | Readily available starting materials | Requires activation of the carboxylic acid |

| 2-Nitro-m-xylene | Oxidizing agent | Utilizes a different precursor | Oxidation can lead to byproducts google.com |

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods.

A key focus will be the replacement of hazardous reagents and solvents. For example, traditional nitration reactions often employ a mixture of nitric and sulfuric acids, which are highly corrosive and generate significant waste. wjpmr.com Green alternatives, such as using calcium nitrate (B79036) in glacial acetic acid or employing microwave-assisted synthesis, have shown promise in reducing the environmental impact of nitration processes. wjpmr.comajrconline.org These greener methods have demonstrated high yields, in some cases exceeding those of conventional methods. wjpmr.com

The use of solid acid catalysts is another important area of green chemistry research. mdpi.com These catalysts are often recoverable and reusable, reducing waste and improving process economics. mdpi.com Research into the use of zirconium-based solid acids for the esterification of benzoic acids has shown promising results and could be adapted for the synthesis of this compound. mdpi.com

Solvent-free reaction conditions and the use of eco-friendly solvents like water are also key tenets of green chemistry that will be explored. innovareacademics.in Microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption, is another powerful tool for developing greener synthetic protocols. ajrconline.org

The following table summarizes some green chemistry approaches applicable to the synthesis of related compounds:

| Green Chemistry Approach | Example Reagents/Conditions | Potential Benefits |

| Alternative Nitrating Agents | Calcium nitrate, Ceric ammonium (B1175870) nitrate wjpmr.cominnovareacademics.in | Reduced toxicity and hazardous waste wjpmr.com |

| Microwave-Assisted Synthesis | Microwave irradiation ajrconline.org | Faster reaction times, higher yields, less energy consumption ajrconline.org |

| Solid Acid Catalysis | Zirconium/Titanium solid acids mdpi.com | Catalyst reusability, reduced waste mdpi.com |

| Solvent-Free Reactions | Supported reagents, dry media innovareacademics.in | Elimination of hazardous solvents, simplified workup innovareacademics.in |

Advanced Mechanistic Studies with Enhanced Spectroscopic and Computational Tools

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research will leverage advanced spectroscopic techniques and computational tools to elucidate these mechanisms in unprecedented detail.

In-situ spectroscopic monitoring, using techniques like Raman spectroscopy, can provide real-time information about the formation of intermediates and the progress of a reaction. This can help in identifying rate-determining steps and understanding the role of catalysts.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. acs.org DFT calculations can be used to model transition state structures, calculate activation energies, and explore different reaction pathways. acs.orgresearchgate.net For instance, computational studies on the aminolysis of methyl benzoate have provided valuable insights into the concerted and stepwise mechanisms of the reaction. acs.org Similar studies on the hydrolysis of phenyl esters have helped to elucidate the role of intramolecular catalysis. researchgate.net

The combination of experimental kinetic data with computational modeling can provide a comprehensive picture of a reaction mechanism. semanticscholar.orgresearchgate.net This integrated approach can be used to study the effects of substituents on reaction rates and to design more efficient catalysts.

Expansion of Computational Modeling for Predictive Chemical Behavior

Computational modeling is not only a tool for mechanistic elucidation but also a powerful method for predicting the chemical and physical properties of molecules. Future research will see an expansion of computational modeling to predict the behavior of this compound and its derivatives.

Quantum chemical methods, such as the G3(MP2)//B3LYP composite method, can be used to accurately calculate thermochemical properties like enthalpies of formation. researchgate.net This information is vital for process design and safety assessments.

Molecular docking simulations can be employed to predict the binding affinity of this compound and related compounds with biological targets, such as enzymes. semanticscholar.org This can aid in the design of new enzyme inhibitors or substrates for biocatalytic applications. For example, studies have shown a correlation between the charge density of the carbonyl carbon in nitrophenyl esters and their rate of enzymatic hydrolysis. semanticscholar.org

Pharmacophore modeling and other computer-aided drug design (CADD) techniques can be used to screen virtual libraries of compounds and identify those with the potential for specific biological activities. nih.gov These computational approaches can significantly accelerate the drug discovery process. mit.edu

Design of New Catalytic Systems for this compound Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of organic molecules. The development of new and improved catalytic systems for transformations involving this compound is a key area for future research.

Homogeneous catalysis using transition metal complexes offers a versatile platform for a wide range of organic transformations. scholaris.ca For instance, palladium-catalyzed reactions are widely used for cross-coupling and C-H activation reactions. scholaris.ca The development of novel ligands can enhance the activity and selectivity of these catalysts.

Heterogeneous catalysis, using solid-supported catalysts, offers advantages in terms of catalyst separation and recycling. mdpi.com Research into new solid acid catalysts, as mentioned earlier, is a promising direction. Additionally, the development of nanocatalysts could lead to highly active and selective systems.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field. semanticscholar.org Enzymes can exhibit high selectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical catalysts. acs.org Future research will focus on the discovery and engineering of enzymes, such as esterases and lipases, for the synthesis and hydrolysis of this compound and other aromatic esters. wiley.comhust.edu.vn The immobilization of enzymes on solid supports can further enhance their stability and reusability. hust.edu.vn

The following table highlights different types of catalytic systems and their potential applications:

| Catalyst Type | Example | Potential Application |

| Homogeneous | Palladium complexes scholaris.ca | Cross-coupling, C-H functionalization scholaris.ca |

| Heterogeneous | Zirconium/Titanium solid acids mdpi.com | Esterification, hydrolysis mdpi.com |

| Biocatalyst | Lipases, Esterases semanticscholar.org | Enantioselective synthesis, hydrolysis semanticscholar.org |

| Organocatalyst | 2-Pyridone acs.org | Aminolysis of esters acs.org |

Investigation of Steric Effects in Biocatalysis involving Aromatic Esters

The efficiency of biocatalytic transformations is often influenced by the stereoelectronic properties of the substrate. semanticscholar.org While electronic effects have been studied using tools like the Hammett linear free-energy relationship, the role of steric effects in the biocatalysis of aromatic esters like this compound is less well understood. semanticscholar.org

Future research will aim to systematically investigate the impact of steric hindrance on the rate and selectivity of enzymatic reactions involving aromatic esters. This can be achieved by synthesizing a series of substrates with varying steric bulk around the ester functionality and studying their interaction with different enzymes.

Computational modeling can be used to complement these experimental studies by providing insights into how the substrate fits into the enzyme's active site. Molecular docking and molecular dynamics simulations can help to visualize the binding modes of different substrates and explain the observed differences in reactivity.

Understanding the interplay of steric and electronic effects will be crucial for the rational design of both substrates and enzymes for efficient biocatalytic processes. This knowledge will enable the development of highly selective and efficient enzymatic methods for the synthesis and transformation of a wide range of aromatic esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.